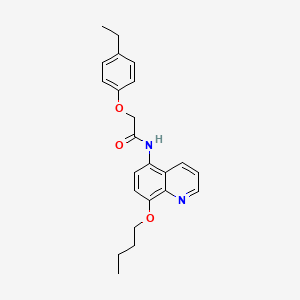![molecular formula C19H21N3O2S B11316740 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11316740.png)
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a thiadiazole ring, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the dimethylphenyl group. The thiadiazole ring is then synthesized and attached to the furan ring. Finally, the propanamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- **3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)propanamide
Uniqueness
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of its furan and thiadiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H21N3O2S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H21N3O2S/c1-4-18-21-22-19(25-18)20-17(23)10-8-15-7-9-16(24-15)14-6-5-12(2)13(3)11-14/h5-7,9,11H,4,8,10H2,1-3H3,(H,20,22,23) |
Clave InChI |
ZINUYHCAHYHERP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316661.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11316663.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11316664.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
![4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316693.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316701.png)
![4-[(3-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316702.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316706.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316709.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316737.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B11316739.png)

![2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11316754.png)
